Dimethyl 2-({[4-(3-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate
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Overview
Description
1,4-DIMETHYL 2-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction involving 1-(2-methoxyphenyl)piperazine.
Introduction of Carbothioyl Group: The carbothioyl group can be added through a reaction with isothiocyanates under basic conditions.
Final Coupling: The final compound is formed by coupling the substituted piperazine with 1,4-dimethyl benzene-1,4-dicarboxylate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized solvents, and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbothioyl group can be reduced to form thiol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1,4-DIMETHYL 2-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of specific enzymes, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- 1,4-DIMETHYL 2-{[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE
- 1,4-DIMETHYL 2-{[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE
Uniqueness
1,4-DIMETHYL 2-{[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H25N3O5S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
dimethyl 2-[[4-(3-methoxyphenyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H25N3O5S/c1-28-17-6-4-5-16(14-17)24-9-11-25(12-10-24)22(31)23-19-13-15(20(26)29-2)7-8-18(19)21(27)30-3/h4-8,13-14H,9-12H2,1-3H3,(H,23,31) |
InChI Key |
BWIGMYBXDDFSHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=S)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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